Home > Products > Screening Compounds P95045 > 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one - 2287340-98-9

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

Catalog Number: EVT-2994779
CAS Number: 2287340-98-9
Molecular Formula: C8H8N2O
Molecular Weight: 148.165
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one belongs to a class of compounds known as thalidomide derivatives. Thalidomide derivatives are a group of structurally similar compounds derived from thalidomide, a drug originally used as a sedative and antiemetic. While thalidomide was withdrawn due to its teratogenic effects, subsequent research identified its immunomodulatory and anti-angiogenic properties. This spurred interest in developing thalidomide analogs with improved safety profiles and therapeutic potential. []

Overview

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring structure, with a methyl group located at the fourth position of the pyrrole ring. Its molecular formula is C8H8N2OC_8H_8N_2O and it has a molecular weight of approximately 148.16 g/mol. The compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Source and Classification

This compound can be classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structure. It is also recognized for its role as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype, which is significant in neuromodulation and potential therapeutic interventions for neurological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one can be achieved through various methodologies, primarily involving cyclization reactions. A common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with suitable pyridine derivatives.
  2. Cyclization Reaction: This involves intramolecular cyclization under acidic or basic conditions to form the fused ring structure.
  3. Reaction Conditions: Elevated temperatures are often employed to facilitate the cyclization process, with strong acids or bases acting as catalysts.

In industrial applications, large-scale production may utilize optimized conditions to maximize yield and purity, often incorporating purification techniques such as recrystallization or chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one features:

  • A pyrrole ring fused to a pyridine ring.
  • A methyl group at the fourth position of the pyrrole ring.

The structural formula can be represented as follows:

Molecular Formula C8H8N2O\text{Molecular Formula }C_8H_8N_2O

The compound's unique structural features contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is involved in several chemical reactions:

  1. Oxidation: The compound can be oxidized to produce oxo derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The methyl group and positions on both the pyrrole and pyridine rings are susceptible to substitution by various nucleophiles or electrophiles under appropriate conditions.

These reactions allow for the modification of the compound's structure, leading to derivatives with potentially enhanced biological properties .

Mechanism of Action

Process and Data

The primary mechanism of action for 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one involves its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor.

  • Target: The M4 muscarinic receptor is implicated in various neurological functions.
  • Mode of Action: By binding to this receptor, 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one enhances or inhibits receptor activity in a manner that could lead to therapeutic effects in conditions such as schizophrenia and Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 148.16 g/mol
  • Density: Specific density data may vary based on purity and form but is generally around 1.20 g cm31.20\text{ g cm}^3.

Chemical Properties

  • The compound exhibits solubility in organic solvents but limited solubility in water.
  • It has been noted for potential toxicity; it may cause skin irritation and is harmful if ingested .
Applications

Scientific Uses

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one has several promising applications:

  1. Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  2. Biological Studies: Ongoing research explores its antimicrobial and anticancer properties.
  3. Medicinal Chemistry: Investigations are underway regarding its efficacy as a therapeutic agent for neurological disorders.
  4. Material Science: It is utilized in developing new materials and pharmaceuticals due to its unique structural characteristics.
Synthetic Methodologies for 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

Multi-Step Organic Synthesis Strategies for Pyrrolo-Pyridine Scaffolds

Classical multi-step organic synthesis remains the cornerstone for accessing the 4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one core. These approaches typically involve the sequential construction of the pyridinone and pyrrolidine rings, leveraging well-established condensation and cyclization reactions. A prevalent strategy employs Knorr Paal-type condensations between appropriately substituted 1,3-dicarbonyl compounds and α-aminonitriles or related bifunctional nucleophiles. For instance, condensation of ethyl 3-aminocrotonate with 2-chloro-3-(cyanomethyl)pyridine derivatives under basic conditions facilitates the formation of the fused pyrrole ring after dehydrohalogenation and hydrolysis steps, yielding the dihydropyrrolopyridinone core [1] [2].

Alternatively, ring-closing metathesis (RCM) offers a powerful route, particularly for generating the dihydropyrrole moiety. Synthesis commences with N-allylation of a preformed 4-methyl-3,6-dihydropyridin-2-one, followed by RCM using Grubbs' catalysts (e.g., G-II, 5-10 mol%) to form the bicyclic structure. While efficient, this route requires careful control of the alkene geometry in the precursor to ensure optimal cyclization efficiency and yield. Post-cyclization hydrogenation or functionalization steps are often necessary to achieve the desired saturation level and introduce specific substituents [3].

A third significant approach involves the cyclodehydration of linear precursors containing both ring-forming elements. For example, reacting 3-cyano-4-methyl-2-pyridone derivatives with α-halo carbonyl compounds yields intermediates that undergo intramolecular aldol condensation or nucleophilic displacement under thermal or acidic conditions, furnishing the bicyclic system. These multi-step sequences, while sometimes lengthy, provide high levels of structural control and are amenable to introducing diverse substituents at specific positions early in the synthesis.

Table 1: Multi-Step Synthetic Routes to 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one Core

Strategic ApproachKey Starting MaterialsCritical StepsTypical Yield RangePrimary Limitations
Knorr Paal-Type Condensation1,3-Dicarbonyls, α-AminonitrilesCondensation, Cyclodehydration25-45%Moderate yields, regiochemistry control
Ring-Closing Metathesis (RCM)N-Allyl 3,6-Dihydropyridin-2-onesAllylation, RCM, Hydrogenation (optional)40-65% (over 2-3 steps)Catalyst cost, alkene isomerization risk
Linear Precursor Cyclization3-Cyano-4-methyl-2-pyridones, α-Halo carbonylsAlkylation, Intramolecular Condensation30-50%Potential for dimerization, step count

Catalytic Cyclization Approaches for Annulated Heterocyclic Systems

Catalytic methods offer streamlined access to the dihydropyrrolopyridinone core, enhancing atom economy and reducing synthetic steps. Palladium-catalyzed domino reactions are particularly effective. Sequential Suzuki-Miyaura coupling/intramolecular amidation exemplifies this: 4-chloro-1H-pyrrole-3-carboxylates undergo regioselective Suzuki coupling with (6-methoxypyridin-3-yl)boronic acids. The resulting biaryl-like intermediates spontaneously undergo intramolecular lactamization under the reaction conditions or with mild heating, directly yielding the tricyclic structures incorporating the dihydropyrrolopyridinone motif prevalent in M4 modulator patents [1] [3]. Key to success is the judicious choice of ligands (e.g., SPhos, XPhos) and bases (Cs₂CO₃, K₃PO₄) to facilitate both cross-coupling and cyclization without catalyst decomposition.

Copper-catalyzed tandem Ullman/cyclization provides another catalytic entry. Reacting 2-halo-3-(halomethyl)pyridines with β-enamino esters in the presence of CuI (10 mol%) and a diamine ligand (e.g., N,N'-dimethylethylenediamine) enables sequential C-N bond formation (Ullman-type coupling) followed by intramolecular enamine addition to the ester, generating the bicyclic lactam. Microwave irradiation often significantly accelerates these processes (30-60 min vs. 12-24 h conventionally), improving yields and reducing byproduct formation. The 4-methyl group can be introduced via the enamino ester component (e.g., using 3-aminocrotonate esters) [2] [8].

Acid-catalyzed dehydrative cyclizations remain relevant, especially for substrates bearing oxygen or nitrogen nucleophiles adjacent to carbonyl groups. Treating N-(2-oxopropyl)-2-(pyridin-3-yl)acetamide derivatives with p-toluenesulfonic acid (PTSA) or polyphosphoric acid (PPA) induces cyclization through electrophilic activation of the carbonyl, followed by nucleophilic attack by the pyridine nitrogen, forming the annulated system. While operationally simpler than transition metal catalysis, this method can suffer from regiochemical mixtures if unsymmetrical pyridine derivatives are employed and often requires higher temperatures (100-150°C) [6].

Regioselective Functionalization at the 4-Methyl Position

The 4-methyl group in 4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one presents a crucial handle for diversification, enabling the installation of pharmacophores or modulating physicochemical properties. Achieving regioselective modification at this benzylic position is paramount.

Directed Lithiation offers precise control. Strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), typically at -78°C in THF, deprotonate the 4-methyl group regioselectively, facilitated by the electron-withdrawing effect of the adjacent lactam carbonyl. The resulting stabilized carbanion readily attacks electrophiles (E⁺):

  • Halogenation: Quenching with I₂, Br₂, or CBr₄ provides 4-(halomethyl) intermediates (crucial for further nucleophilic displacement).
  • Hydroxymethylation: Reaction with DMF or formaldehyde yields 4-(hydroxymethyl) derivatives.
  • Carboxylation: Trapping with CO₂ gas furnishes 4-carboxylic acids, valuable for amide coupling [9].Yields are generally high (70-90%), but stringent exclusion of moisture and oxygen is critical to prevent protonation or side reactions.

Radical Bromination (e.g., N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) initiator, CCl₄, reflux) provides a practical, scalable route to the 4-(bromomethyl) derivative. While potentially less regioselective than directed lithiation due to competing alkene or aromatic bromination, careful control of NBS stoichiometry (1.0-1.1 equiv) and reaction time maximizes selectivity for the benzylic position. The resulting bromide serves as a versatile precursor for nucleophilic substitution (e.g., with amines, azide, cyanide) or further transformations like Arbuzov reactions to generate phosphonates [1] [2].

Knoevenagel Condensation exploits the methyl group's acidity for C-C bond formation. Condensing the heterocycle with aromatic or heteroaromatic aldehydes in the presence of catalytic piperidine or pyrrolidine in ethanol/toluene mixtures generates 4-arylidene/heteroarylidene derivatives. These exocyclic alkenes can be reduced (e.g., H₂/Pd-C, NaBH₄) to install 4-alkyl chains or utilized in Michael additions [8].

Table 2: Regioselective Functionalization Strategies at the C4-Methyl Position

MethodologyKey Reagents/ConditionsPrimary ProductsRegioselectivityApplications
Directed LithiationLDA/LiTMP, THF, -78°C; then E⁺ (E⁺= I₂, DMF, CO₂)4-CH₂I, 4-CH₂OH, 4-CH₂CO₂HExcellentPrecursors for amines, alcohols, acids
Radical BrominationNBS (1.0-1.1 eq), AIBN, CCl₄, Δ4-CH₂BrGood (monitoring req)Nucleophilic substitution (N, O, S, C)
Knoevenagel CondensationArCHO, cat. Piperidine, EtOH/Toluene, Δ4-CH=Ar (E/Z mixtures)ExcellentAccess to extended conjugated systems, hydrogenation to 4-CH₂Ar

Biocatalytic Pathways for Enantioselective Derivative Synthesis

While direct biocatalytic synthesis of the racemic dihydropyrrolopyridinone core is less common, biocatalysis excels in generating enantiomerically pure derivatives, particularly through desymmetrization or kinetic resolution of prochiral or racemic precursors, and asymmetric synthesis of side chains.

Engineered Ketoreductases (KREDs) enable the highly enantioselective reduction of prochiral 4-acetyl or 4-(oxoalkyl) substituted dihydropyrrolopyridinones. Directed evolution of wild-type KREDs (e.g., from Lactobacillus brevis or Candida parapsilosis) optimizes activity and stereocontrol toward these bulky heterocyclic substrates. Mutants identified through iterative saturation mutagenesis (ISM) of active site residues (e.g., F92, T94, A145, I262 using LbKRED numbering) achieve >99% ee for (R)- or (S)-alcohol products, often with high conversion (80-95%) and under mild conditions (phosphate buffer, pH 7.0-8.0, 30°C, NADP⁺ cofactor regenerated via isopropanol or glucose/GDH). These chiral alcohols serve as key intermediates for potent M4 muscarinic receptor positive allosteric modulators (PAMs) [5].

Asymmetric Amine Transaminases (ATAs) catalyze the enantioselective amination of 4-formyl derivatives. Using pyridoxal-5'-phosphate (PLP)-dependent ATAs and an amine donor (e.g., isopropylamine, D-alanine), 4-aminomethyl substituted dihydropyrrolopyridinones are obtained with high ee (>95%). Overcoming the thermodynamic equilibrium often requires driving the reaction via by-product removal (e.g., acetone removal when using isopropylamine). Protein engineering broadens the substrate scope of ATAs to accommodate the sterically demanding bicyclic aldehyde core [10].

Halohydrin Dehalogenase (HHDH) Engineering facilitates enantioselective ring-opening of epoxides derived from 4-vinyl dihydropyrrolopyridinones. Chemically synthesized racemic 4-(glycidyl) derivatives undergo HHDH-catalyzed azidolysis or cyanolysis with excellent regioselectivity (attack at less hindered carbon) and enantioselectivity (up to 98% ee). Engineered HHDHs (e.g., based on HheD8 progenitor) tolerate the heterocyclic substrate and provide access to chiral 4-(2-azido-1-hydroxyethyl) or 4-(2-cyano-1-hydroxyethyl) derivatives, precursors to amino alcohols or γ-amino acids [5].

Synergistic Photo-/Biocatalysis merges the power of light-driven radical generation with enzymatic enantiocontrol. For instance, visible light (e.g., 530-540 nm green LEDs) excites an organic dye (e.g., Rhodamine B) to generate nitrogen-centered radicals (NCRs) from precursors like N-amidopyridinium salts. These NCRs add to 4-allyl or 4-(1-arylvinyl) substituted dihydropyrrolopyridinones. The resulting radical intermediates are intercepted enantioselectively by reduced flavin mononucleotide (FMNhq⁻) within engineered ene-reductases (EREDs, e.g., GluER mutants), transferring a hydride with high stereocontrol to yield chiral 4-(γ-aminoalkyl) derivatives bearing vicinal stereocenters (>95% ee). This "one-pot, two-catalyst" system demonstrates the potential for creating complex chiral architectures appended to the core scaffold under mild, sustainable conditions [10].

Table 3: Biocatalytic Strategies for Enantioselective Derivative Synthesis

Biocatalyst TypeReaction TypeKey SubstrateProduct (Enantioselectivity)Typical ee
Engineered KREDsAsymmetric Ketone Reduction4-Acetyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one4-(1-Hydroxyethyl)- derivative (R or S)>99%
Engineered ATAsAsymmetric Reductive Amination4-Formyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one4-Aminomethyl- derivative>95%
Engineered HHDHsEnantioselective Epoxide Ring-Opening4-(Glycidyl)- derivative4-(2-Azido/Cyano-1-hydroxyethyl)- derivative90-98%
EREDs in Photo-/BiocatalysisEnantioselective Radical Hydroamination4-Allyl/4-(1-Arylvinyl)- derivative4-(γ-Aminoalkyl)- derivative (multi stereocenters)>95%

Properties

CAS Number

2287340-98-9

Product Name

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

IUPAC Name

4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

Molecular Formula

C8H8N2O

Molecular Weight

148.165

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

HXJSAINNIPKPEE-UHFFFAOYSA-N

SMILES

CC1=C2CNC(=O)C2=NC=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.